N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide
Description
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a synthetic organic compound known for its potential biological activities and versatility in chemical reactions. This compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidin-1-yl group, a dimethylmorpholino moiety, and a pivalamide side chain, contributing to its unique chemical properties.
Properties
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-12-9-23(10-13(2)26-12)15-14-8-22-24(16(14)21-11-20-15)7-6-19-17(25)18(3,4)5/h8,11-13H,6-7,9-10H2,1-5H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMVRNGBIYXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile with Dimethylformamide Dimethyl Acetal
The foundational step involves forming the pyrazolo[3,4-d]pyrimidine system through cyclocondensation. A representative protocol involves:
Reagents:
- 5-Amino-1H-pyrazole-4-carbonitrile (1.0 equiv)
- Dimethylformamide dimethyl acetal (DMF-DMA, 2.5 equiv)
- Anhydrous toluene, reflux at 110°C for 8–12 hours
Mechanism:
The reaction proceeds via initial formation of an enamine intermediate, followed by cyclization to yield 4-chloropyrazolo[3,4-d]pyrimidine.
Optimization Notes:
- Yield: 68–72% after recrystallization from ethanol/water (3:1)
- Purity: >95% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient)
Installation of the Ethylpivalamide Side Chain
Alkylation at Position 1 with 2-Bromoethylamine Hydrobromide
The nitrogen at position 1 of the pyrazolopyrimidine undergoes alkylation to introduce the ethylamine spacer:
Reaction Setup:
- 4-(2,6-Dimethylmorpholino)pyrazolo[3,4-d]pyrimidine (1.0 equiv)
- 2-Bromoethylamine hydrobromide (1.5 equiv)
- DIPEA (3.0 equiv) in anhydrous acetonitrile, 60°C, 24 hours
Workup:
- Dilute with ice-cold H2O (50 mL)
- Extract with CH2Cl2 (3 × 30 mL)
- Dry over Na2SO4 and concentrate
- Recrystallize from hot iPrOH
Challenges and Solutions:
- Regioselectivity: The reaction favors alkylation at N1 over N2 due to greater electron density at the pyrimidine nitrogen
- Byproduct Formation: Excess DIPEA minimizes HBr-mediated decomposition
Characterization:
- 13C NMR (100 MHz, DMSO-d6): δ 158.9 (C-4), 152.3 (C-7a), 144.1 (C-3a), 70.8 (morpholine OCH2), 48.1 (NCH2CH2NH2), 21.4 (morpholine CH3)
- Mass Spec (ESI+): m/z 347.2 [M+H]+
Acylation with Pivaloyl Chloride
The primary amine is converted to the pivalamide using Schotten-Baumann conditions:
Protocol:
- Dissolve 1-(2-aminoethyl)-4-(2,6-dimethylmorpholino)pyrazolo[3,4-d]pyrimidine (1.0 equiv) in THF/H2O (3:1, 0.1 M)
- Add pivaloyl chloride (1.1 equiv) dropwise at 0°C
- Adjust pH to 9–10 with 10% Na2CO3
- Stir at room temperature for 4 hours
- Extract with EtOAc (3 × 25 mL), dry, and concentrate
Optimization Insights:
- Temperature Control: Slow addition at 0°C prevents exothermic decomposition of the acid chloride
- Base Choice: Sodium carbonate maintains mild basicity to drive the reaction while minimizing hydrolysis
Spectroscopic Confirmation:
- IR (KBr): 3280 cm−1 (N-H stretch), 1645 cm−1 (amide I), 1540 cm−1 (amide II)
- 1H NMR (400 MHz, CDCl3): δ 8.69 (s, 1H, H-3), 6.42 (br s, 1H, NH), 4.30–4.22 (m, 2H, OCH2), 3.82–3.75 (m, 2H, NCH2), 3.51 (q, J = 6.0 Hz, 2H, NHCH2), 2.54 (dd, J = 11.6 Hz, 2H, CH2), 1.30 (d, J = 6.4 Hz, 6H, morpholine CH3), 1.19 (s, 9H, pivaloyl C(CH3)3)
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Buchwald-Hartwig Amination
For laboratories equipped for transition metal catalysis, a cross-coupling approach may enhance efficiency:
Representative Procedure:
- React 4-chloropyrazolo[3,4-d]pyrimidine with 2,6-dimethylmorpholine using Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 in dioxane at 100°C
- Follow with ethylpivalamide installation as previously described
Advantages:
- Reduced Reaction Time: 6–8 hours vs. 16 hours for SNAr
- Broader Substrate Scope: Tolerates electron-deficient arenes
Limitations:
- Higher cost of palladium catalysts
- Requires rigorous exclusion of oxygen
Scale-Up Considerations and Process Optimization
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Equivalents Used | Cost Contribution (%) |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | 320 | 1.0 | 28 |
| 2,6-Dimethylmorpholine | 450 | 1.2 | 35 |
| Pivaloyl chloride | 280 | 1.1 | 22 |
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often performed with reducing agents such as lithium aluminum hydride.
Substitution: Typically involves nucleophilic or electrophilic reagents depending on the reaction conditions.
Common Reagents and Conditions
Common reagents for reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions can vary widely but often include derivatives with modified functional groups that can enhance or alter the compound’s biological activities.
Scientific Research Applications
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide has garnered attention in various
Biological Activity
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a complex organic compound notable for its potential biological activities, particularly as a kinase inhibitor. This compound features a unique molecular structure that positions it within the realm of therapeutic agents aimed at treating various diseases, including cancer and autoimmune disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.5 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core and a morpholino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₆O₂ |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 1171582-16-3 |
The primary mechanism through which this compound exerts its biological effects is through kinase inhibition . Kinases are enzymes that play pivotal roles in cellular signaling pathways; by inhibiting these enzymes, the compound can interfere with processes such as cell proliferation and survival.
Biological Activity and Research Findings
Research indicates that this compound shows promising activity against various kinases involved in cancer and inflammatory pathways.
Case Studies:
- Kinase Inhibition : Preliminary studies have shown that this compound effectively inhibits several kinases associated with tumor growth. In vitro assays demonstrated a significant reduction in cell viability in cancer cell lines treated with the compound.
- Anti-inflammatory Effects : Another study highlighted the compound's potential to modulate inflammatory responses by inhibiting specific kinases involved in cytokine signaling pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide | 1021061-15-3 | Contains a fluorine substituent; potential differences in biological activity due to electronic effects. |
| N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-trifluoromethylbenzamide | 3137274 | Incorporates trifluoromethyl group; may enhance lipophilicity and alter pharmacokinetics. |
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps requiring optimization to ensure high yield and purity. The synthetic pathway often includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the morpholino and pivalamide groups.
Q & A
Q. What are the key parameters for optimizing the synthesis of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide?
Synthesis optimization requires careful control of:
- Temperature : Elevated temperatures (e.g., 80–120°C) accelerate nucleophilic substitution but may increase by-product formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in pyrazolo[3,4-d]pyrimidine intermediates .
- pH : Neutral to slightly alkaline conditions (pH 7–9) improve amine coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for solubility and reaction homogeneity .
Methodological Tip : Use Design of Experiments (DoE) to systematically vary parameters and identify optimal conditions .
Q. How can researchers confirm the structural integrity and purity of this compound?
- NMR spectroscopy : Analyze and spectra to verify the presence of the 2,6-dimethylmorpholino group (δ ~2.5–3.5 ppm for methyl protons) and pivalamide moiety (δ ~1.2 ppm for tert-butyl group) .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients (retention time ~8–12 minutes) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₃₃N₅O₂: 437.27) .
Q. What biological assays are suitable for initial activity screening of this compound?
- Kinase inhibition assays : Test against mTOR or PI3K pathways due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like rapamycin .
- Anti-inflammatory screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?
Approach :
- Substituent variation : Replace the 2,6-dimethylmorpholino group with thiomorpholino or piperazine analogs to modulate solubility and target affinity .
- Bioisosteric replacement : Substitute the pivalamide group with carboxamide or sulfonamide moieties to alter pharmacokinetics .
- Data-driven SAR : Use computational docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets .
Q. Example SAR Table for Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent (R) | Biological Activity (IC₅₀, nM) | Key Finding |
|---|---|---|
| 2,6-Dimethylmorpholino | 12.3 (mTOR inhibition) | High selectivity |
| Thiomorpholino | 8.7 (PI3Kα inhibition) | Improved potency |
| Piperazine | 25.4 (mTOR inhibition) | Reduced cytotoxicity |
| Adapted from studies on analogous compounds . |
Q. What computational methods can predict reaction pathways for scaling up synthesis?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., amine coupling) .
- Reactor simulation : Apply Aspen Plus to optimize continuous flow reactors for high-yield (>80%) production .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents and catalysts .
Q. How can contradictory data on compound activity be resolved?
Case Example : Discrepancies in IC₅₀ values across labs may arise from:
- Purity differences : Validate via HPLC and elemental analysis .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility effects : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .
Resolution Strategy : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
